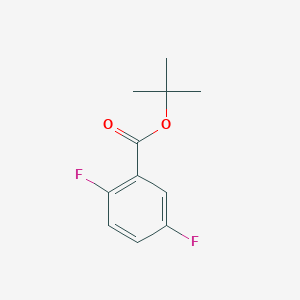

Tert-butyl 2,5-difluorobenzoate

Description

Tert-butyl 2,5-difluorobenzoate is a fluorinated aromatic ester featuring a tert-butyl ester group and fluorine substituents at the 2- and 5-positions of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing triazolo-fused heterocycles, as demonstrated in the preparation of tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate (70% yield) . Its molecular structure (C${11}$H${12}$F$2$O$2$) confers steric bulk from the tert-butyl group and electron-withdrawing effects from fluorine, influencing reactivity and stability. Spectral characterization includes a mass spectrometry (MS) molecular ion peak at m/z = 348 [M+H]$^+$ for derivatives and distinct $^1$H NMR signals (e.g., δ 1.60 ppm for tert-butyl protons) .

Properties

IUPAC Name |

tert-butyl 2,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHQVNQGHHWQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-difluorobenzoate typically involves the esterification of 2,5-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-difluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,5-difluorobenzoic acid and tert-butyl alcohol.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Various substituted benzoates depending on the nucleophile.

Hydrolysis: 2,5-difluorobenzoic acid and tert-butyl alcohol.

Reduction: Reduced benzoate derivatives.

Scientific Research Applications

Tert-butyl 2,5-difluorobenzoate is used in several scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-difluorobenzoate involves its interaction with molecular targets through its ester and fluorine groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Fluorine Substitution Patterns

The position of fluorine substituents on the benzoate ring significantly impacts electronic and steric properties:

- Electronic Effects : The 2,5-difluoro substitution creates a para-directing electron-withdrawing effect, enhancing electrophilic substitution reactivity compared to ortho/meta fluorine arrangements (e.g., 2,4- or 3,4-substituted analogues) .

Ester Group Variations: tert-Butyl vs. Phenyl

- Synthetic Utility : The tert-butyl group is often employed as a protecting group in multi-step syntheses due to its ease of removal under acidic conditions, whereas phenyl esters are typically terminal products or reagents .

Comparison with Nicotinate Derivatives

Tert-butyl 2,5-difluoronicotinate (C${10}$H${11}$F$2$NO$2$), a pyridine-based analogue, differs in electronic properties due to the nitrogen atom in the aromatic ring:

Biological Activity

Tert-butyl 2,5-difluorobenzoate is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 220.21 g/mol. The structure includes a tert-butyl group and two fluorine atoms positioned at the 2 and 5 positions of the benzoate moiety. The presence of fluorine enhances the compound's lipophilicity and chemical stability, making it an attractive candidate for drug development.

Research indicates that this compound interacts with specific enzymes and receptors within biological systems. These interactions can modulate enzymatic activity or receptor signaling pathways critical for various biological processes. For instance, compounds that inhibit pathways associated with cell growth have implications in cancer therapy due to their ability to influence tumorigenesis processes.

Table 1: Comparison of Biological Activity

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Inhibits Raf kinase pathway | Cancer therapy |

| Tert-butyl 3-amino-2,6-difluorobenzoate | Modulates cell proliferation | Antitumor agent |

| Ethyl 4-amino-3,5-difluorobenzoate | Affects different signaling pathways | Anticancer research |

Case Studies

- Antitumor Activity : In a study evaluating various benzoate derivatives, this compound demonstrated significant inhibitory effects on tumor cell lines. The compound's ability to interfere with growth factor signaling pathways was noted as a key mechanism contributing to its antitumor properties.

- Cytotoxicity Tests : Cytotoxicity assays conducted on several cancer cell lines (including HeLa and MCF-7) revealed that this compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development.

- Enzymatic Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it could act as a competitive inhibitor in certain metabolic pathways, further supporting its role in modulating biological activity.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. The synthesis typically involves reactions such as:

- Formation of the Benzoate Moiety : Utilizing standard esterification techniques.

- Fluorination Steps : Employing selective fluorination methods to introduce fluorine at the desired positions on the aromatic ring.

These synthetic routes are crucial for producing sufficient quantities of the compound for extensive biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.